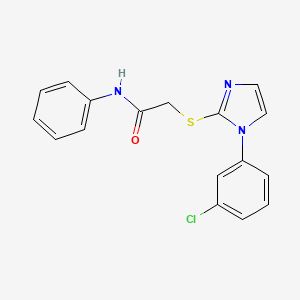

![molecular formula C6H3ClN2OS B2508714 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol CAS No. 1784905-53-8](/img/structure/B2508714.png)

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic compounds has been a subject of interest due to their potential applications in various fields. In the first paper, the synthesis of 2,6-bis(1-triazolo)pyridine was achieved and characterized using IR and NMR spectroscopy. The regiochemistry of the synthesized compound was confirmed through single crystal X-ray analysis of its hydrochloride salt. This study demonstrates the ability to create complex structures with potential for forming coordination polymeric networks with transition metals .

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structure of synthesized compounds. In the second paper, the compound 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was synthesized and its structure was elucidated using X-ray crystallography. The compound crystallizes in the monoclinic class, and the crystallographic data provided includes cell parameters and space group information. The structure is further stabilized by intermolecular hydrogen bonding, which is a common feature that can influence the physical properties and reactivity of such molecules .

Chemical Reactions Analysis

The third paper describes a three-component condensation reaction to synthesize a series of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. This method involves the reaction of aromatic aldehydes, ethyl cyanoacetate, and either 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol. The resulting compounds were characterized by various spectroscopic techniques, indicating the versatility of this synthetic approach in creating a diverse array of heterocyclic compounds .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol, they do provide insight into the properties of similar heterocyclic compounds. For instance, the crystalline structure and intermolecular hydrogen bonding mentioned in the second paper can affect the melting point, solubility, and stability of the compound . Similarly, the spectroscopic characterization techniques used in all three papers are essential for understanding the electronic and structural properties of these molecules, which in turn can influence their chemical reactivity and interactions with other substances .

Applications De Recherche Scientifique

Antimicrobial Activity : A study by Gour et al. (2021) synthesized 1,2,3-triazole linked mercaptobenzoxazole/oxazolo-[4,5-b]pyridine-2-thiol derivatives and evaluated their antimicrobial activity against various bacteria and fungi.

Ring Transformation Studies : Kalogirou et al. (2015) investigated the cyclisation reactions of related compounds, providing insights into the chemical transformations and potential applications of similar oxazolo[4,5-b]pyridine derivatives (Kalogirou et al., 2015).

Reactions with Amines : Research by Davidkov and Simov (1981) focused on the reaction of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione with amines, leading to the formation of thioureas, which has implications for further chemical synthesis and applications (Davidkov & Simov, 1981).

Hydrogen Bond Studies : Guseinov et al. (2017) explored the formation of tetrel, chalcogen, and charge-assisted hydrogen bonds in related pyridine chlorides, shedding light on the structural and bonding characteristics of similar compounds (Guseinov et al., 2017).

Molecular Modeling and Antimicrobial Activity : Celik et al. (2021) conducted molecular modeling and evaluated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, providing a deeper understanding of the molecular interactions and potential biological applications of these compounds (Celik, Erol, & Kuyucuklu, 2021).

Pd-Catalyzed Arylation Study : Sakee and Grigg (2009) synthesized a compound through Pd-catalyzed arylation, which is crucial for understanding the synthetic pathways and potential applications of related compounds (Sakee & Grigg, 2009).

Synthesis of Novel Heterocyclic Systems : Ibrahim et al. (2022) utilized a related compound as a synthetic intermediate for constructing a variety of heterocyclic systems, highlighting the versatility and potential utility in synthetic chemistry (Ibrahim et al., 2022).

Antifungal Activity Study : Wang et al. (2018) prepared a related triazolo[4,3-a]pyridine compound and evaluated its antifungal activity, providing insights into the potential biological applications of similar compounds (Wang et al., 2018).

New Synthesis Method for Oxazolo[5,4-b]pyridines : Gelmi et al. (1992) developed a new synthesis method for oxazolo[5,4-b]pyridines, which is significant for understanding the synthetic routes and potential applications of related compounds (Gelmi et al., 1992).

Antimicrobial Activity of Chromone-Linked Derivatives : Ali and Ibrahim (2010) synthesized novel fused nitrogen heterocyclic systems linked with a chromone moiety, including derivatives of oxazolo[4,5-b]pyridines, and evaluated their antimicrobial activity (Ali & Ibrahim, 2010).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, leading to diverse downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Propriétés

IUPAC Name |

6-chloro-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS/c7-3-1-4-5(8-2-3)9-6(11)10-4/h1-2H,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSZWKXZRUSNDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1OC(=S)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)

![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B2508644.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)